rac Benzphetamine-d3 Hydrochloride

Catalog No.
S13965937
CAS No.
M.F
C17H22ClN
M. Wt
278.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Benzphetamine-d3 Hydrochloride

Product Name

rac Benzphetamine-d3 Hydrochloride

IUPAC Name

N-benzyl-1-phenyl-N-(trideuteriomethyl)propan-2-amine;hydrochloride

Molecular Formula

C17H22ClN

Molecular Weight

278.8 g/mol

InChI

InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/i2D3;

InChI Key

ANFSNXAXVLRZCG-MUTAZJQDSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=CC=CC=C1)C(C)CC2=CC=CC=C2.Cl

Rac Benzphetamine-d3 Hydrochloride is a deuterated analog of benzphetamine, a sympathomimetic amine with stimulant properties. Its chemical formula is C17_{17}H22_{22}ClN, and it features three deuterium atoms, which are isotopes of hydrogen, incorporated into its structure. This compound is primarily utilized in research settings, particularly in studies involving metabolic pathways and pharmacokinetics due to its isotopic labeling. The presence of deuterium enhances the compound's stability and allows for improved tracking in mass spectrometry analyses .

Typical of amines and substituted phenethylamines. These include:

  • Alkylation: The nitrogen atom can participate in alkylation reactions, forming quaternary ammonium salts.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as the hydrochloride form.
  • Oxidation: The compound may be oxidized to form N-oxides or other derivatives under appropriate conditions.

These reactions are significant for its application in synthetic organic chemistry and pharmacological studies .

The synthesis of Rac Benzphetamine-d3 Hydrochloride typically involves:

  • Starting Materials: The synthesis begins with the appropriate deuterated precursors.
  • Formation of the Benzphenethylamine Backbone: This may involve reductive amination or other coupling reactions to build the core structure.
  • Hydrochloride Salt Formation: The final step usually involves reacting the free base with hydrochloric acid to yield the hydrochloride salt.

The detailed synthetic route may vary based on laboratory protocols but generally adheres to established methods for synthesizing substituted phenethylamines .

Rac Benzphetamine-d3 Hydrochloride has several applications:

  • Research Tool: It is used as a tracer in pharmacokinetic studies due to its isotopic labeling.
  • Metabolic Studies: The compound aids in understanding metabolic pathways and drug interactions.
  • Analytical Chemistry: It serves as a standard in mass spectrometry for detecting benzphetamine and related compounds .

Interaction studies involving Rac Benzphetamine-d3 Hydrochloride focus on its pharmacodynamics and pharmacokinetics. Research indicates that it interacts with various neurotransmitter systems, notably those involving norepinephrine and dopamine. These interactions can influence cardiovascular responses and appetite regulation. Additionally, studies may explore its interactions with other medications, particularly those affecting the central nervous system .

Rac Benzphetamine-d3 Hydrochloride shares structural similarities with several other compounds, particularly sympathomimetics and amphetamines. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
BenzphetamineHighNon-deuterated version; more common use
AmphetamineModerateStronger stimulant effects; higher abuse potential
MethamphetamineModerateGreater potency; significant abuse potential
PhenmetrazineModerateDifferent pharmacological profile; less usage

Rac Benzphetamine-d3 Hydrochloride is unique due to its isotopic labeling, which allows for specific applications in research that are not possible with non-labeled compounds .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

278.1629076 g/mol

Monoisotopic Mass

278.1629076 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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